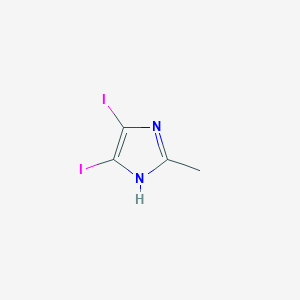

4,5-Diiodo-2-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEZOLYJPCODOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348119 | |

| Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73746-44-8 | |

| Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73746-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole from 2-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,5-diiodo-2-methyl-1H-imidazole, a key building block in pharmaceutical and materials science, from the readily available starting material, 2-methylimidazole. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.

Synthetic Pathway Overview

The synthesis of this compound from 2-methylimidazole is achieved through an electrophilic iodination reaction. This process involves the substitution of the hydrogen atoms at the 4 and 5 positions of the imidazole ring with iodine atoms. The reaction is typically carried out in an alkaline aqueous medium, utilizing molecular iodine as the iodinating agent.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency. The data presented is based on analogous iodination of imidazole and is expected to be comparable for 2-methylimidazole.

| Parameter | Value | Reference |

| Starting Material | 2-Methylimidazole | N/A |

| Product | This compound | [1] |

| CAS Number (Product) | 73746-44-8 | [1] |

| Molecular Formula (Product) | C₄H₄I₂N₂ | [1] |

| Molecular Weight (Product) | 333.90 g/mol | [1] |

| Typical Yield | 70-75% | [2] |

| Reaction Time | 3 hours | [2] |

| Reaction Temperature | Room Temperature | [2] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the diiodination of imidazole and is directly applicable to the synthesis using 2-methylimidazole.[2][3]

Materials:

-

2-Methylimidazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

-

Ethyl Acetate (for extraction, optional)

-

Anhydrous Sodium Sulfate (for drying, optional)

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Funnel

-

Filtration apparatus (Büchner funnel and flask)

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Alkaline Solution: In a suitable reaction flask, dissolve 2-methylimidazole and a molar excess of sodium hydroxide in deionized water with stirring until a clear solution is obtained.

-

Addition of Iodine: To the stirred alkaline solution, add molecular iodine portion-wise. A significant color change will be observed as the iodine reacts.

-

Reaction: Continue stirring the mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution by dropwise addition of hydrochloric acid or sulfuric acid until the pH is approximately neutral. The product, this compound, will precipitate out of the solution as a solid.

-

Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic impurities. Dry the product thoroughly, either air-dried or in a desiccator.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Reaction Mechanism and Kinetics

The iodination of 2-methylimidazole is an electrophilic aromatic substitution reaction. The kinetics of this reaction are influenced by pH and the concentration of the base catalyst.[4] Molecular iodine is the primary iodinating species in this process. The presence of a base, such as sodium hydroxide, facilitates the reaction by deprotonating the imidazole ring, thereby increasing its nucleophilicity and reactivity towards the electrophilic iodine.[4]

Safety Considerations

-

Iodine is corrosive and can cause stains. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

The neutralization step with acid should be performed carefully as it can be exothermic.

-

All procedures should be carried out in a well-ventilated fume hood.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. For further details on the kinetics and specific reaction conditions for similar compounds, researchers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to 4,5-Diiodo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of 4,5-Diiodo-2-methyl-1H-imidazole. Due to the limited availability of data for this specific compound, information from closely related analogs and the broader class of halogenated imidazoles is included to provide a predictive and comparative context.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 4,5-Diiodo-1H-imidazole[1] | 4,5-diiodo-1-methyl-1H-imidazole |

| Molecular Formula | C₄H₄I₂N₂ | C₃H₂I₂N₂ | C₄H₄I₂N₂ |

| Molecular Weight | 333.90 g/mol | 319.87 g/mol | 333.90 g/mol |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP (Predicted) | Data not available | 1.4 | Data not available |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on general methods for the iodination of imidazoles, a feasible synthetic route starting from 2-methyl-1H-imidazole can be proposed.

Proposed Synthesis of this compound

The synthesis involves the direct iodination of 2-methyl-1H-imidazole using an iodinating agent in the presence of a base.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from procedures for the synthesis of similar diiodoimidazole compounds.[2]

Materials:

-

2-Methyl-1H-imidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1H-imidazole in an aqueous solution of sodium hydroxide under cooling in an ice bath.

-

In a separate flask, dissolve elemental iodine in tetrahydrofuran (THF).

-

Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

-

The resulting crude product can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are lacking, the broader class of halogenated imidazole derivatives has been investigated for various therapeutic applications, notably as enzyme inhibitors.[3][4] Imidazole-based compounds have been shown to target key signaling pathways involved in cell proliferation and survival.

One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Inhibition of EGFR can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cancer cell growth and proliferation.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Characterization Data (Predicted)

No specific spectral data for this compound was found. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH ₃) and a singlet for the NH proton of the imidazole ring. The chemical shifts would be influenced by the iodine atoms. |

| ¹³C NMR | Signals corresponding to the methyl carbon (C H₃), the two iodinated carbons (C -I), and the carbon at the 2-position (C -CH₃). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 333.90 g/mol . The isotopic pattern would be characteristic of a molecule containing two iodine atoms. |

Conclusion

This compound is a halogenated imidazole derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is scarce, this guide provides a foundational understanding based on the properties and activities of related compounds. The proposed synthetic protocol and the discussion of potential biological targets, such as the EGFR signaling pathway, offer a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activities of this compound.

References

- 1. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 3. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Diiodo-2-methyl-1H-imidazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-diiodo-2-methyl-1H-imidazole, a halogenated imidazole derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of drug development. The information is structured to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a solid heterocyclic compound. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 73746-44-8 |

| Molecular Formula | C₄H₄I₂N₂ |

| Molecular Weight | 333.90 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 2-methylimidazole. A general experimental protocol is outlined below.

Experimental Protocol: Iodination of 2-Methylimidazole

Materials:

-

2-Methylimidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

Potassium iodide (KI) (optional, as a co-solvent for iodine)

-

Water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-methylimidazole in an aqueous solution of a base, such as sodium hydroxide, under cooling in an ice bath.

-

Preparation of the Iodinating Agent: In a separate beaker, dissolve iodine in water. The solubility of iodine in water can be increased by the addition of a co-solvent like potassium iodide.

-

Iodination Reaction: Slowly add the iodine solution to the cooled solution of 2-methylimidazole with constant stirring. The reaction is an electrophilic substitution where iodine atoms replace the hydrogen atoms at positions 4 and 5 of the imidazole ring.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, adjust the pH of the mixture to 7-9. The solid product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitated solid and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent to obtain the pure compound. The filtrate can be extracted with an organic solvent to recover any remaining product. The organic extracts are then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound from 2-methylimidazole.

Potential Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenation of the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity.

Anticancer Potential

Halogenated imidazole derivatives have demonstrated promising anticancer activities. While specific studies on this compound are limited, related compounds have shown efficacy. For instance, silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against various human cancer cell lines.[1] The introduction of iodine atoms can enhance lipophilicity and the potential for halogen bonding, which may lead to improved interactions with biological targets.

Antimicrobial Activity

The imidazole core is a key feature of many antifungal and antibacterial agents. The addition of iodine atoms to the imidazole ring can broaden the antimicrobial spectrum and increase potency. The unique electronic and steric properties of the diiodo-substituted methylimidazole may lead to novel mechanisms of antimicrobial action, making it a candidate for the development of new anti-infective drugs.

Logical Pathway for Anticancer Drug Development

The following diagram illustrates a conceptual pathway for the investigation of halogenated imidazoles as potential anticancer agents.

Caption: A logical workflow for the development of halogenated imidazoles as potential anticancer therapeutics.

Conclusion

This compound is a valuable compound with significant potential for applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials and the known biological activities of related halogenated imidazoles make it an attractive target for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for future research and development efforts.

References

Spectroscopic and Synthetic Profile of 4,5-Diiodo-2-methyl-1H-imidazole: A Technical Guide

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic protocols for 4,5-diiodo-2-methyl-1H-imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted imidazole, it can serve as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This document compiles the available ¹H and ¹³C NMR data and outlines the relevant experimental procedures.

¹H and ¹³C NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.0 - 13.0 | broad singlet |

| CH? | ~ 2.4 | singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 145 |

| C4/C5 | 90 - 100 |

| CH? | ~ 14 |

Note: The predicted values are based on the known NMR data of 2-methyl-1H-imidazole, 4,5-diiodo-1H-imidazole, and other substituted imidazoles. The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following sections detail the general methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

The synthesis of this compound can be achieved by the direct iodination of 2-methylimidazole. Several synthetic routes have been reported, and a general procedure is outlined below.

Materials:

-

2-Methylimidazole

-

Iodine (I?)

-

Base (e.g., Sodium Hydroxide, Potassium Hydroxide)

-

Solvent (e.g., Water, Tetrahydrofuran (THF))

-

Ethyl Acetate for purification

Procedure:

-

Deprotonation: 2-Methylimidazole is dissolved in a suitable solvent, and a base is added to deprotonate the imidazole ring, forming the corresponding imidazolate salt.

-

Iodination: A solution of iodine in a suitable solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d?, CDCl?).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Spectroscopy:

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis to the characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Diiodo-Methyl-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of diiodo-methyl-imidazole derivatives. While crystallographic data for diiodo-methyl-imidazoles are not abundantly available in public databases, this guide leverages available data on closely related diiodo-imidazole compounds to offer a thorough understanding of the methodologies and expected structural parameters. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds, particularly in the context of drug discovery and materials science.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. The introduction of iodine atoms to the imidazole ring can significantly alter the molecule's electronic properties, lipophilicity, and potential for halogen bonding, a non-covalent interaction of growing interest in drug design. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and rationally designing novel therapeutic agents.

This guide focuses on the crystal structure analysis of diiodo-imidazole derivatives as a proxy for diiodo-methyl-imidazoles, presenting available quantitative crystallographic data, detailing experimental protocols for their synthesis and analysis, and providing a visual workflow of the entire process.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for two key diiodo-imidazole derivatives. These data provide a benchmark for researchers working on analogous diiodo-methyl-imidazole compounds.

Table 1: Crystallographic Data for 4,5-diiodo-1H-imidazole

| Parameter | Value |

| Chemical Formula | C₃H₂I₂N₂ |

| Crystal System | Tetragonal |

| Space Group | P 4₁ 2₁ 2 |

| a (Å) | 6.8867 |

| b (Å) | 6.8867 |

| c (Å) | 28.275 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1339.7 |

| Z | 8 |

Data sourced from the Crystallography Open Database, referencing a study by Andrzejewski, M. et al.[1]

Table 2: Crystallographic Data for 4,5-diiodo-2-phenyl-1H-imidazole

| Parameter | Value |

| Chemical Formula | C₉H₆I₂N₂ |

| Formula Weight | 395.96 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 31.0150(6) |

| b (Å) | 17.5010(5) |

| c (Å) | 8.0461(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4367.4(5) |

| Z | 16 |

| Temperature (K) | 150 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Data from the publication by Pal, P. K. B., & Chauhan, S. M. S.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystal structure analysis of diiodo-imidazole derivatives.

Synthesis of 4,5-diiodo-1H-imidazole

A common and effective method for the synthesis of 4,5-diiodo-1H-imidazole involves the direct iodination of imidazole in an alkaline medium.

Materials:

-

Imidazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Potassium Iodide (KI) (optional, to aid iodine dissolution)

-

Water

-

Hydrochloric Acid (HCl) for neutralization

-

Suitable solvents for recrystallization (e.g., ethanol/water or isopropanol/n-hexane)

Procedure:

-

Preparation of Iodinating Solution: Dissolve sodium hydroxide in water in a reaction flask. To this alkaline solution, add imidazole and stir until it dissolves completely. In a separate beaker, dissolve iodine (and optionally potassium iodide) in water.

-

Iodination Reaction: Slowly add the iodine solution to the imidazole solution with continuous stirring. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the reaction mixture by the careful addition of hydrochloric acid to a pH of approximately 7. This will precipitate the crude 4,5-diiodo-1H-imidazole.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or isopropanol/n-hexane, to yield crystalline 4,5-diiodo-1H-imidazole.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of a diiodo-imidazole derivative.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent. Common solvents for imidazole derivatives include ethanol, methanol, acetone, or mixtures thereof with water or other less polar solvents. The process should be carried out in a dust-free environment and with minimal disturbance to allow for the formation of well-ordered crystals.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is then placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector.

-

The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

This initial model is then refined using full-matrix least-squares methods against the experimental diffraction data. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and crystal structure analysis of diiodo-imidazole derivatives.

Caption: A flowchart illustrating the synthesis of 4,5-diiodo-1H-imidazole.

Caption: A workflow diagram for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of diiodo-methyl-imidazole derivatives, and by extension, diiodo-imidazoles, provides invaluable insights into their molecular geometry and intermolecular interactions. This technical guide has presented the available crystallographic data and detailed experimental protocols to aid researchers in this field. The ability to determine and understand the three-dimensional structures of these compounds is a critical component in the rational design of new molecules with desired biological activities and material properties. As the significance of halogen bonding in molecular recognition and crystal engineering continues to grow, the structural elucidation of diiodo-imidazole derivatives will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and materials science.

References

Theoretical studies and quantum chemical calculations of 4,5-Diiodo-2-methyl-1H-imidazole

An In-Depth Technical Guide to the Theoretical and Quantum Chemical Analysis of 4,5-Diiodo-2-methyl-1H-imidazole

Disclaimer: Direct experimental and theoretical studies on this compound are limited in publicly available literature. This guide provides a comprehensive overview based on closely related compounds, including 4,5-diiodo-1H-imidazole and other substituted imidazoles. The experimental protocols and computational data presented are for analogous compounds and should be considered as a reference for guiding future research on this compound.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and unique chemical properties. Halogenated imidazoles, in particular, serve as crucial building blocks for the synthesis of more complex molecules. This compound is a member of this class of compounds with potential applications in drug development and as a ligand in catalysis. Understanding its structural, electronic, and spectroscopic properties through theoretical studies and quantum chemical calculations is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the methodologies and expected results from such studies, drawing parallels from existing research on similar diiodoimidazole derivatives.

Synthesis and Characterization

While specific literature on the synthesis of this compound is not abundant, a general and effective method involves the direct iodination of 2-methylimidazole.

Proposed Synthetic Protocol

A plausible synthetic route for this compound is adapted from established procedures for the synthesis of other diiodoimidazoles.[1]

Reaction Scheme:

2-Methylimidazole reacts with a suitable iodinating agent in the presence of a base to yield the diiodo-substituted product.

Materials:

-

2-Methylimidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Water

-

Ethyl acetate (for purification)

Procedure:

-

Dissolve 2-methylimidazole in the chosen solvent in a reaction flask.

-

Add a solution of sodium hydroxide to the flask and stir to form the sodium salt of 2-methylimidazole.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of iodine in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (around 2.3-2.5 ppm) and a broad singlet for the N-H proton (chemical shift will be solvent-dependent). The C-H proton of the imidazole ring will be absent due to substitution. |

| ¹³C NMR | Signals for the methyl carbon, and the three imidazole ring carbons. The carbons attached to iodine will show a characteristic upfield shift compared to the non-iodinated analogue. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the methyl group, and C=N and C=C stretching of the imidazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₄H₄I₂N₂). The isotopic pattern of iodine would be observable. |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Computational Methodology

A typical computational protocol for studying this molecule would involve the following steps:

-

Geometry Optimization: The initial structure of this compound is built and optimized to find the minimum energy conformation. The B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for such calculations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Properties Analysis: Various electronic properties are calculated from the optimized structure, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

-

-

NMR Spectra Prediction: The NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data for structural validation.

Table 2: Key Parameters from Quantum Chemical Calculations (Hypothetical Data)

| Parameter | Description | Expected Value/Observation |

| Optimized Bond Lengths (Å) | C-I, C-N, C-C, C-H, N-H bond distances. | C-I bonds are expected to be around 2.1 Å. |

| Optimized Bond Angles (°) and Dihedral Angles (°) | Angles defining the molecular geometry. | The imidazole ring is expected to be nearly planar. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | A negative value, indicating the ionization potential. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | A negative value, indicating the electron affinity. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | A non-zero value is expected. |

| Calculated ¹³C NMR Chemical Shifts (ppm) | Predicted chemical shifts for each carbon atom. | Can be correlated with experimental spectra. |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: General workflow for the synthesis, characterization, and theoretical analysis.

Conclusion

While direct experimental data for this compound remains elusive in the current literature, this guide provides a robust framework for its study. By leveraging established synthetic methods for related compounds and employing state-of-the-art quantum chemical calculations, a comprehensive understanding of its properties can be achieved. The theoretical predictions outlined herein, including structural parameters and spectroscopic signatures, offer a valuable starting point for researchers and professionals in drug discovery and materials science to explore the potential of this and other novel diiodoimidazole derivatives. Further experimental validation is crucial to confirm these theoretical insights and to fully unlock the applications of this promising molecule.

References

An In-Depth Technical Guide on the Discovery and First Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 4,5-diiodo-2-methyl-1H-imidazole. Due to the limited specific data available in early publications, this document compiles and extrapolates from methodologies for structurally similar compounds to present a probable synthesis route, alongside available physicochemical data.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₄I₂N₂ |

| Molecular Weight | 333.90 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 73746-44-8 |

Probable First Synthesis

While the definitive first synthesis publication is not prominently cited in contemporary literature, the preparation of this compound can be inferred from established iodination protocols for imidazole and its derivatives. The most probable route involves the direct electrophilic iodination of 2-methylimidazole.

The synthesis of the related compound, 4,5-diiodo-1H-imidazole, has been described in patent literature, providing a foundational methodology. For instance, Chinese patent CN102432543A details the synthesis of 4,5-diiodo-1H-imidazole by reacting imidazole with iodine in an alkaline solution.[1] This general approach is adaptable for the synthesis of the 2-methyl derivative.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the iodination of similar imidazole compounds.

Materials:

-

2-Methylimidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Suitable solvent (e.g., water, ethanol, or a mixture)

-

Hydrochloric acid (HCl) for neutralization

-

Sodium sulfite (for quenching excess iodine)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve 2-methylimidazole in a suitable solvent (e.g., a mixture of water and ethanol) in a reaction flask.

-

Basification: Add a solution of sodium hydroxide or potassium hydroxide to the flask to create an alkaline environment. This deprotonates the imidazole ring, making it more susceptible to electrophilic attack.

-

Iodination: Slowly add a solution of iodine in the same solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Neutralization and Quenching: Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of 7-8. Any remaining unreacted iodine can be quenched by the addition of a sodium sulfite solution.

-

Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data for a Similar Synthesis (4,5-diiodo-1H-imidazole):

The following data is from the synthesis of the non-methylated analogue and can serve as a reference.[1]

| Reactant/Product | Amount | Moles | Yield |

| Imidazole | 3.43 g | 50.5 mmol | - |

| Iodine | 24.4 g | 96.0 mmol | - |

| Sodium Hydroxide | 9.29 g | 232.3 mmol | - |

| 4,5-diiodo-imidazole | 11.31 g | - | 70.0% |

Synthesis Workflow Diagram

The following diagram illustrates the probable synthetic pathway for this compound.

References

Reactivity of 4,5-Diiodo-2-methyl-1H-imidazole with electrophiles and nucleophiles

An In-depth Technical Guide on the Reactivity of 4,5-Diiodo-2-methyl-1H-imidazole with Electrophiles and Nucleophiles

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The presence of two iodine atoms, an acidic N-H proton, and a nucleophilic nitrogen atom imparts a rich and distinct reactivity profile. This technical guide provides a comprehensive overview of the reactions of this compound with both electrophilic and nucleophilic reagents. Key transformations, including N-alkylation, palladium-catalyzed cross-coupling reactions, and base-induced rearrangements, are discussed in detail. This document includes structured data tables, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for researchers, scientists, and professionals in drug development.

Reactivity with Electrophiles

The reactivity of this compound towards electrophiles is primarily centered on two sites: the imidazole nitrogen atoms and the carbon-iodine bonds. The N-H proton is acidic and can be readily removed by a base to generate a nucleophilic imidazolate anion, which readily reacts with electrophiles. The C-I bonds are key functional handles for transition metal-catalyzed cross-coupling reactions.

N-Substitution Reactions

The most common reaction with electrophiles is N-alkylation, which proceeds via deprotonation of the imidazole N-H followed by nucleophilic attack on an alkylating agent.[1] The introduction of alkyl groups onto the imidazole ring is a crucial strategy in medicinal chemistry to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[1] Due to the C2-symmetry of the this compound core (once deprotonated), alkylation does not pose regioselectivity issues, leading to a single N-alkylated product.

Table 1: Summary of Conditions for N-Alkylation of Iodo-Imidazoles Data is representative for iodo-imidazoles and provides a starting point for optimization with the this compound substrate.

| Base (Equivalents) | Solvent | Alkylating Agent (Equivalents) | Temperature | Typical Yield (%) | Reference |

| Sodium Hydride (1.1) | Anhydrous DMF | Alkyl Halide (1.1) | 0 °C to RT | - | |

| Potassium Carbonate (2.0) | Anhydrous Acetonitrile | Alkyl Halide (1.2) | Room Temp. to 60 °C | 66-85 | [1] |

| Potassium Hydroxide | DMSO or DMF | Alkyl Halide (2.0) | Room Temp. | - |

Experimental Protocol: General Procedure for N-Alkylation

A solution of this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath.[1] Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise.[1] The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete deprotonation.[1] The electrophile (e.g., methyl iodide, benzyl bromide, 1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature.[1] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

C-Substitution via Palladium-Catalyzed Cross-Coupling

The iodine atoms at the C4 and C5 positions are versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[1][2] These transformations are fundamental in modern organic synthesis and drug discovery.[3] Common reactions include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.[2]

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Iodo-Heterocycles These conditions are general for iodo-heterocycles and serve as a guide for reactions with this compound.

| Reaction | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product Type | Reference |

| Suzuki-Miyaura | Pd Catalyst (5) | K₂CO₃ | DME | 150 (Microwave) | Aryl/Vinyl-substituted | [2] |

| Heck | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | Alkene-substituted | [2] |

| Buchwald-Hartwig | Pd Precatalyst (1-2) | Cs₂CO₃ | Toluene | - | Amine-substituted | [2] |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | Room Temp. to 60 | Alkyne-substituted | [3] |

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

To a microwave vial, add this compound (1.0 equivalent), the corresponding arylboronic acid (2.4 equivalents for disubstitution), potassium carbonate (4.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents per iodine).[2] The vial is sealed, and a solvent such as dimethoxyethane (DME) is added.[2] The reaction mixture is subjected to microwave irradiation at approximately 150 °C for 10-30 minutes.[2] After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 4,5-diaryl-2-methyl-1H-imidazole.[2]

C-Substitution via Organometallic Intermediates

An alternative strategy for C-functionalization involves converting the C-I bonds into more reactive organometallic species. Treatment of N-protected 4,5-diiodoimidazoles with isopropylmagnesium chloride (i-PrMgCl) generates a 4,5-dimagnesioimidazole dianion.[4] This highly nucleophilic intermediate can then react with a variety of electrophiles to yield 4,5-disubstituted imidazoles.[4]

Table 3: Reaction of 4,5-Dimagnesioimidazole Dianions with Electrophiles Data derived from reactions of N-methyl-2-phenyl-4,5-diiodoimidazole.[4]

| Electrophile | Product | Yield (%) |

| DMF | 4,5-dicarboxaldehyde | 30 |

| PhCHO | 4,5-bis(α-hydroxybenzyl) | 71 |

| MeI | 4,5-dimethyl | 27 |

Experimental Protocol: Formation of 4,5-Dimagnesioimidazole and Reaction with Electrophiles

N-protected this compound (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0-5 °C.[4] Isopropylmagnesium chloride (i-PrMgCl, 2.4 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature to form the dianion.[4] The desired electrophile (e.g., benzaldehyde, >2.0 equivalents) is then added, and the reaction is allowed to proceed. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The product is purified using standard chromatographic techniques.[4]

Reactivity with Nucleophiles

The reaction of this compound with nucleophiles is less straightforward than its reactivity with electrophiles. The electron-rich nature of the imidazole ring generally disfavors direct nucleophilic aromatic substitution (SNAr). Instead, reactions with strong, non-carbon nucleophiles, particularly strong bases, can induce rearrangement.

Direct Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the iodide substituents by a nucleophile would proceed via an addition-elimination mechanism, forming a high-energy anionic intermediate known as a Meisenheimer complex.[5][6] For this pathway to be favorable, the aromatic ring typically requires strong electron-withdrawing groups to stabilize the negative charge of the intermediate.[6] The 2-methyl-imidazole core, however, contains an electron-donating methyl group, which destabilizes such an intermediate, making the SNAr pathway energetically unfavorable for most common nucleophiles. Published data on related systems show that SNAr on haloimidazoles is primarily observed when a strongly electron-withdrawing nitro group is present on the ring.[7]

Base-Induced Halogen Dance Rearrangement

When treated with very strong bases, such as lithium diisopropylamide (LDA) or organolithiums, halo-heterocycles can undergo a "halogen dance" rearrangement.[8][9] This reaction involves the migration of a halogen atom from one position to another on the ring.[8] The mechanism is initiated by deprotonation of a ring carbon by the strong base, creating a carbanion.[9] This carbanion can then attack a halogen on a neighboring molecule, leading to a series of intermediates that ultimately result in the rearranged product. For a symmetrically substituted compound like this compound, a productive halogen dance would not lead to a new isomer. However, this reactivity pathway is critical to consider, as it can lead to unexpected byproducts or decomposition, especially if attempts are made to generate a lithiated species for subsequent reaction with electrophiles. The process is driven by the formation of a more stable carbanion.[9]

Table 4: Effect of Base on Halogen Dance Rearrangement of 5-Iodooxazoles This data illustrates the critical role of the base in initiating rearrangement and provides a model for potential reactivity of diiodoimidazoles.[10]

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Result |

| 1 | LDA | 1.5 | THF | -78 | Rearrangement (35% Product) |

| 2 | KHMDS | 1.5 | THF | -78 | No Reaction |

| 3 | n-BuLi | 1.0 | THF | -78 | Dehalogenation (98%) |

| 4 | KDA | 1.5 | THF | -78 | Rearrangement (46% Product) |

Conclusion

This compound exhibits a dualistic reactivity profile. It readily engages with a wide range of electrophiles at both its nitrogen and carbon centers. N-alkylation provides a straightforward route to modulate the molecule's core properties, while palladium-catalyzed cross-coupling at the C-I bonds offers a powerful platform for constructing complex molecular architectures. Conversely, its reactivity with nucleophiles is more nuanced. The electron-rich imidazole ring is generally unreactive towards direct SNAr, a pathway reserved for highly electron-deficient halo-heterocycles. Instead, interaction with strong, nucleophilic bases can initiate a halogen dance rearrangement, a critical consideration for synthetic planning. This comprehensive understanding of its reactivity is essential for leveraging this compound as a strategic building block in the synthesis of novel pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of halonitroimidazoles with nucleophiles (review) | CoLab [colab.ws]

- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility of 4,5-Diiodo-2-methyl-1H-imidazole in common organic solvents

An In-depth Technical Guide on the Solubility of 4,5-Diiodo-2-methyl-1H-imidazole in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated imidazole derivative of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its solubility in common organic solvents is fundamental for its synthesis, purification, formulation, and application in further research and development. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Due to the specific nature of this compound, comprehensive public domain data on its solubility is limited. The information presented herein is based on available technical information and established methodologies for solubility determination.

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, qualitative information suggests its general solubility profile. The following table summarizes the available data. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Quantitative Solubility | Qualitative Solubility | Data Source |

| Dimethyl Sulfoxide (DMSO) | RT | Data not available | Soluble | Supplier Data Sheets |

| N,N-Dimethylformamide (DMF) | RT | Data not available | Soluble | Supplier Data Sheets |

| Methanol | RT | Data not available | Sparingly Soluble | Supplier Data Sheets |

| Chloroform | RT | Data not available | Sparingly Soluble | Supplier Data Sheets |

| Water | RT | Data not available | Insoluble | Supplier Data Sheets |

| Acetone | RT | Data not available | Data not available | - |

| Ethanol | RT | Data not available | Data not available | - |

| Tetrahydrofuran (THF) | RT | Data not available | Data not available | - |

*RT: Room Temperature (typically 20-25 °C)

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound using the isothermal shake-flask method, which is considered the "gold standard" for solubility measurement.

3.1 Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

3.3 Method Validation

-

Solid State Analysis: Analyze the solid phase before and after the experiment (e.g., by XRPD) to ensure that no phase transition or solvate formation has occurred.

-

Equilibrium Time: Perform time-to-equilibrium studies to confirm that the chosen agitation time is sufficient.

-

Reproducibility: Conduct the experiment in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data is not widely available, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers can obtain reliable and accurate solubility data tailored to their specific solvent systems and experimental conditions, facilitating downstream applications.

Mass spectrometry analysis of 4,5-Diiodo-2-methyl-1H-imidazole

An In-depth Technical Guide on the Mass Spectrometry Analysis of 4,5-Diiodo-2-methyl-1H-imidazole

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometric analysis of this compound. The document outlines the core physicochemical properties, predicted fragmentation patterns, and detailed experimental protocols for the structural elucidation of this compound.

Physicochemical Properties and Molecular Ion Prediction

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

-

Molecular Formula: C₄H₄I₂N₂

-

Monoisotopic Mass: 333.8464 Da

-

Average Molecular Weight: 333.89 g/mol

For mass spectrometry, the monoisotopic mass is of primary importance. Under typical electrospray ionization (ESI) conditions in positive ion mode, the protonated molecule, [M+H]⁺, would be expected at a mass-to-charge ratio (m/z) of approximately 334.8537. In electron ionization (EI), the radical molecular ion, [M]⁺•, would be observed at m/z 333.8464. Due to the presence of two iodine atoms, which are monoisotopic (¹²⁷I), no significant M+2 isotopic pattern from the halogen is expected.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and plausible relative intensities for this compound, assuming electron ionization. The fragmentation of the imidazole ring and the loss of the iodine substituents are the primary fragmentation pathways.

| Proposed Fragment Ion | Chemical Formula | Predicted m/z | Relative Intensity (%) |

| [M]⁺• (Molecular Ion) | [C₄H₄I₂N₂]⁺• | 333.85 | 45 |

| [M-I]⁺ | [C₄H₄IN₂]⁺ | 206.95 | 100 |

| [I]⁺ | [I]⁺ | 126.90 | 75 |

| [M-2I]⁺• | [C₄H₄N₂]⁺• | 79.04 | 30 |

| [C₂H₂N]⁺ | [C₂H₂N]⁺ | 40.02 | 55 |

Experimental Protocol: GC-MS Analysis

A detailed methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This is a common and effective technique for the analysis of relatively volatile and thermally stable small molecules.

a) Sample Preparation

-

Weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution with methanol to achieve a final concentration of 20 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial for analysis.

b) Gas Chromatography (GC) Parameters

-

Instrument: Agilent 8890 GC System or equivalent.

-

Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/Splitless injector, operated in splitless mode.

-

Injector Temperature: 270 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp 1: Increase to 200 °C at a rate of 20 °C/min.

-

Ramp 2: Increase to 300 °C at a rate of 30 °C/min.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

c) Mass Spectrometry (MS) Parameters

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35 - 400.

-

Solvent Delay: 2.5 minutes.

Visualizations: Diagrams of Workflow and Fragmentation

Visual diagrams are provided to clearly illustrate the experimental process and the predicted molecular fragmentation.

Caption: A logical workflow for the GC-MS analysis of this compound.

Caption: Key fragmentation steps for this compound under electron ionization.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4,5-Diiodo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. The functionalization of the imidazole core through transition metal-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4,5-diiodo-2-methyl-1H-imidazole as a versatile building block for the introduction of aryl and heteroaryl substituents at the C4 and C5 positions.

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base. The diiodo nature of this compound presents opportunities for both mono- and di-functionalization, allowing for the stepwise and controlled synthesis of complex molecular architectures.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.

-

Transmetalation: The aryl or heteroaryl group from the organoboron reagent is transferred to the palladium center, displacing the iodide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For diiodo substrates like this compound, achieving selective mono-arylation can be challenging. The regioselectivity of the first coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the mono- and di-arylation of this compound based on analogous reactions with similar dihaloheterocycles.

Table 1: Selective Mono-Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 4-Iodo-2-methyl-5-phenyl-1H-imidazole | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 100 | 8 | 4-Iodo-5-(4-methoxyphenyl)-2-methyl-1H-imidazole | 82 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 110 | 16 | 4-Iodo-2-methyl-5-(pyridin-3-yl)-1H-imidazole | 68 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 100 | 10 | 4-Iodo-2-methyl-5-(thiophen-2-yl)-1H-imidazole | 78 |

Table 2: Stepwise and One-Pot Di-Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid 1 | Boronic Acid 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 2-Methyl-4,5-diphenyl-1H-imidazole | 85 |

| 2 | Phenylboronic acid | 4-Tolylboronic acid | PdCl₂(dppf) (5, then 5) | - | Cs₂CO₃ | DMF | 110 | 12 + 12 | 4-Phenyl-5-(p-tolyl)-2-methyl-1H-imidazole | 72 (stepwise) |

| 3 | 4-Fluorophenylboronic acid | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 20 | 4,5-Bis(4-fluorophenyl)-2-methyl-1H-imidazole | 88 |

| 4 | 3-Furylboronic acid | 3-Furylboronic acid | Pd(OAc)₂ (6) | XPhos (12) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 4,5-Di(furan-3-yl)-2-methyl-1H-imidazole | 79 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the di-iodination of imidazoles.

Materials:

-

2-Methylimidazole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq.) in a 2 M aqueous solution of NaOH (3.0 eq.).

-

In a separate flask, prepare a solution of iodine (2.2 eq.) and potassium iodide (2.2 eq.) in deionized water.

-

Slowly add the iodine/potassium iodide solution to the 2-methylimidazole solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a 1 M HCl solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

Dry the purified product under vacuum to yield this compound as a solid.

Protocol 2: General Procedure for Selective Mono-Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

-

Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent, followed by the palladium catalyst and ligand (if applicable).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Protocol 3: General Procedure for Di-Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (2.5 - 3.0 eq.)

-

Palladium catalyst

-

Ligand (if required)

-

Base (4.0 - 5.0 eq.)

-

Anhydrous solvent

-

Inert gas

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Follow steps 1-4 as described in Protocol 2, using 2.5 equivalents of the arylboronic acid and 4.0 equivalents of the base.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material and mono-arylated intermediate are consumed, as monitored by TLC or LC-MS.

-

Follow the work-up and purification steps (6-9) as described in Protocol 2 to isolate the di-arylated product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Caption: Logical relationship of components in the Suzuki-Miyaura reaction.

Application Notes and Protocols for Sonogashira Coupling of 4,5-Diiodo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira cross-coupling reaction of 4,5-Diiodo-2-methyl-1H-imidazole. This versatile reaction enables the selective formation of carbon-carbon bonds, paving the way for the synthesis of a diverse range of substituted imidazole derivatives with significant potential in pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for Sonogashira couplings of di-iodinated heterocyclic compounds.

Introduction

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The di-iodinated nature of this compound presents an opportunity for selective mono- or di-alkynylation, depending on the reaction conditions. The reactivity of the C-I bonds can be influenced by factors such as the choice of catalyst, ligands, base, and temperature, allowing for controlled synthesis of mono-alkynylated or di-alkynylated products.

Data Presentation

The following tables summarize representative quantitative data for typical Sonogashira coupling reactions on di-iodinated heterocyclic systems. These values can be used as a general guideline for optimizing the reaction with this compound.

Table 1: Reaction Conditions and Yields for Mono-alkynylation of Di-iodoheterocycles

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,8-diiodopurine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 12 | 75 |

| 2 | 2,3-diiodobenzothiophene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 50 | 8 | 82 |

| 3 | 1-bromo-4-iodobenzene | TMS-acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 (mono) |

Table 2: Reaction Conditions and Yields for Di-alkynylation of Di-iodoheterocycles

| Entry | Aryl Halide | Alkyne (equiv.) | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,8-diiodopurine | Phenylacetylene (2.5) | Pd₂(dba)₃ (5) + Xantphos (10) | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |

| 2 | 2,3-diiodoindole | 1-Hexyne (3.0) | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | DMF | 80 | 18 | 78 |

| 3 | 1,4-diiodobenzene | Phenylacetylene (2.2) | PdCl₂(PPh₃)₂ (5) | CuI (10) | Piperidine | Toluene | 90 | 16 | 92 |

Experimental Protocols

Protocol 1: Selective Mono-Sonogashira Coupling

This protocol is designed to favor the mono-alkynylation of this compound by using a limited amount of the alkyne and milder reaction conditions. The higher reactivity of one iodo position over the other, potentially influenced by the methyl group and the N-H tautomerism, can be exploited for selectivity.

Materials:

-

This compound

-

Terminal alkyne (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by the base (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add the terminal alkyne (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Double Sonogashira Coupling (Di-alkynylation)